![molecular formula C15H15N B2810624 1,4,8-Trimethyl-9H-carbazole CAS No. 78787-83-4](/img/structure/B2810624.png)
1,4,8-Trimethyl-9H-carbazole
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Overview
Description
1,4,8-Trimethyl-9H-carbazole is an organic compound with the molecular formula C15H15N . It has a molecular weight of 209.29 . The compound is a solid at room temperature .
Synthesis Analysis
Carbazoles can be synthesized from substituted biaryl azides at 60°C using Rh2(OCOC3F7)4 or Rh2(OCOC7H15)4 as catalysts . Double Cu-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines enable an efficient synthesis of carbazole derivatives in the presence of air .Molecular Structure Analysis
The molecular structure of 1,4,8-Trimethyl-9H-carbazole is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .Physical And Chemical Properties Analysis
1,4,8-Trimethyl-9H-carbazole is a solid at room temperature . It has a molecular weight of 209.29 .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
1,4,8-Trimethyl-9H-carbazole has gained attention in the field of OLEDs due to its excellent electron-transport properties. It can serve as a host material or a hole-blocking layer in OLED devices. Its high thermal stability and good film-forming properties make it suitable for use in emissive layers, contributing to enhanced device efficiency and stability .
Photovoltaic Devices
TMC derivatives have been investigated for their potential in organic solar cells. Their electron-accepting properties and ability to form charge-transfer complexes with donor materials make them promising candidates for use in bulk heterojunction solar cells. Researchers are exploring TMC-based materials to improve power conversion efficiency and stability in organic photovoltaic devices .
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to carbazole, which is known to interact withFerredoxin CarAc and the Terminal oxygenase component of carbazole .
Mode of Action
Carbazole is known to interact with its targets, leading to changes in their function .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can affect its distribution and bioavailability . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .
Action Environment
It is recommended to be stored in a dark place, sealed, and at room temperature .
properties
IUPAC Name |
1,4,8-trimethyl-9H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-9-7-8-11(3)15-13(9)12-6-4-5-10(2)14(12)16-15/h4-8,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMJSUBUAMUZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C=CC(=C3N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8-Trimethyl-9H-carbazole |
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